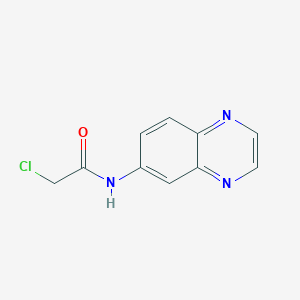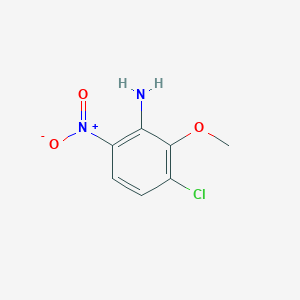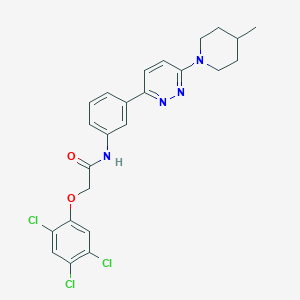
4-Ethyl-7-phenyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-7-phenyl-1,4-diazepan-5-one is a chemical compound belonging to the diazepane family Diazepanes are seven-membered nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological properties and pharmaceutical importance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-7-phenyl-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular reductive amination of aminoketones. This process can be catalyzed by imine reductases, which facilitate the formation of the diazepane ring with high enantioselectivity .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow chemistry. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction conditions and minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-7-phenyl-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The diazepane ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research has focused on its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-7-phenyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Ethyl-7-phenyl-1,4-diazepan-5-one can be compared to other diazepane derivatives, such as:
- 7-Phenyl-1,4-diazepan-5-one
- 1,4-Diazepane
- 1-Ethyl-4-phenyl-1,5-diazepan-5-one
Properties
CAS No. |
89044-82-6 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-ethyl-7-phenyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C13H18N2O/c1-2-15-9-8-14-12(10-13(15)16)11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3 |
InChI Key |
RYOYREYWPZATMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNC(CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)


![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B14129965.png)


![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B14129984.png)





![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)

